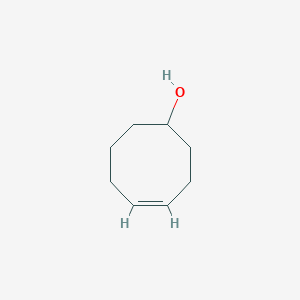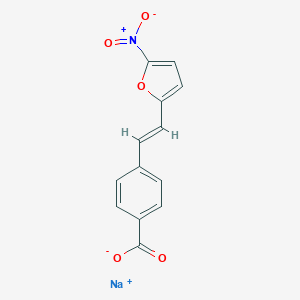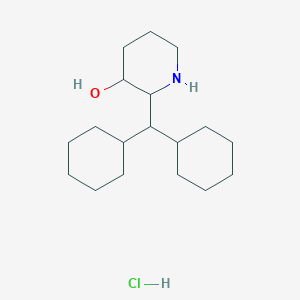
3-O-Methyl-6-fluoro-dopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-6-fluoro-dopa (6-FDOPA) is a chemical compound that has gained significant attention in the field of neuroscience, particularly in the study of Parkinson's disease. 6-FDOPA is a radiopharmaceutical agent used in positron emission tomography (PET) imaging to visualize the dopamine system in the brain. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward.
Mecanismo De Acción
3-O-Methyl-6-fluoro-dopa is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward. In the brain, 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC). The resulting dopamine can then be released into the synapse and bind to dopamine receptors on target cells.
Biochemical and Physiological Effects:
PET imaging with 3-O-Methyl-6-fluoro-dopa allows researchers to visualize the dopamine system in the brain and study its function. Abnormalities in the dopamine system have been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its high selectivity for the dopamine system. 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine, allowing researchers to visualize the dopamine system with high specificity. However, one limitation of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its short half-life, which limits the amount of time researchers have to conduct experiments.
Direcciones Futuras
There are several future directions for research on 3-O-Methyl-6-fluoro-dopa. One area of interest is the development of new radiopharmaceutical agents for PET imaging that have longer half-lives and higher selectivity for the dopamine system. Another area of interest is the use of PET imaging with 3-O-Methyl-6-fluoro-dopa to study the effects of non-pharmacological treatments for Parkinson's disease, such as exercise and cognitive training. Additionally, PET imaging with 3-O-Methyl-6-fluoro-dopa could be used to study the effects of environmental toxins on the dopamine system, which may have implications for the prevention and treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3-O-Methyl-6-fluoro-dopa involves the reaction of 3-methoxy-4-hydroxyphenylacetic acid (MHPA) with 6-fluoro-3,4-dihydroxyphenylalanine methyl ester (3-O-Methyl-6-fluoro-dopa methyl ester) in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 3-O-Methyl-6-fluoro-dopa.
Aplicaciones Científicas De Investigación
3-O-Methyl-6-fluoro-dopa is primarily used in PET imaging to visualize the dopamine system in the brain. PET imaging with 3-O-Methyl-6-fluoro-dopa has been used to study the progression of Parkinson's disease, as well as to differentiate Parkinson's disease from other movement disorders. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for Parkinson's disease, including deep brain stimulation and medication.
Propiedades
Número CAS |
107257-16-9 |
|---|---|
Nombre del producto |
3-O-Methyl-6-fluoro-dopa |
Fórmula molecular |
C10H12FNO4 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-(18F)fluoranyl-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1 |
Clave InChI |
KSSIQLKAPFWBCQ-HNQUSOLQSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[18F])O |
SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Otros números CAS |
107257-16-9 |
Sinónimos |
18F-30M-DOPA 3,4-dihydroxy-6-fluoro-3-O-methylphenylalanine 3-MF-dopa 3-O-methyl-6-(18F)fluoro-L-DOPA 3-O-methyl-6-fluoro-dopa 3-O-methyl-6-fluoro-dopa, (D)-isomer 3-O-methyl-6-fluoro-dopa, (L)-isomer 3-OMFD 6-fluoro-3-O-methyl-L-dopa |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



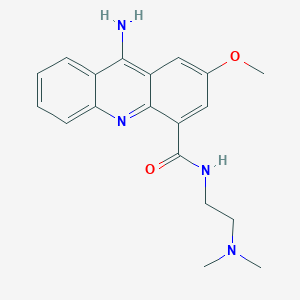
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
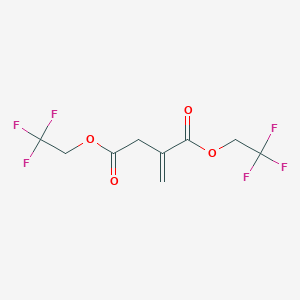
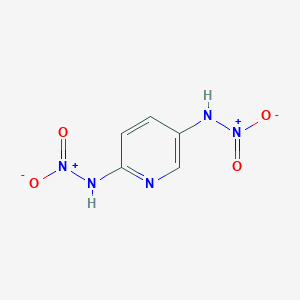
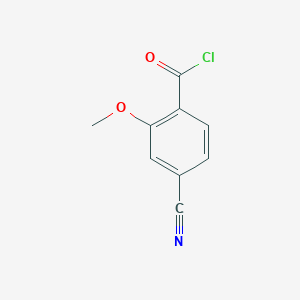
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
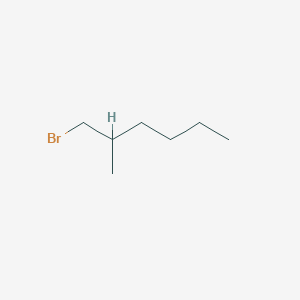
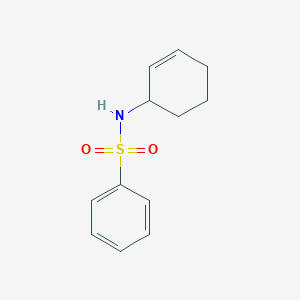

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
